molecular formula C15H12FN3O2S B5629400 1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone

1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone

Cat. No.: B5629400
M. Wt: 317.3 g/mol
InChI Key: YXGPTJHUXMGDRT-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone is a synthetic organic compound that features a combination of fluorophenyl, furyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furyl Group: The furyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Final Assembly: The final step involves the formation of the ethanone linkage, possibly through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone
  • 1-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone

Comparison

Compared to its chlorophenyl and bromophenyl analogs, 1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone might exhibit different reactivity and biological activity due to the presence of the fluorine atom, which can influence electronic properties and molecular interactions.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-19-14(13-3-2-8-21-13)17-18-15(19)22-9-12(20)10-4-6-11(16)7-5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGPTJHUXMGDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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